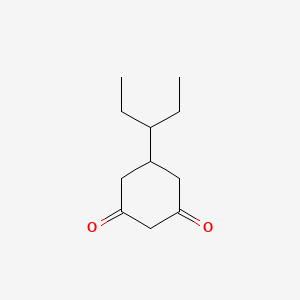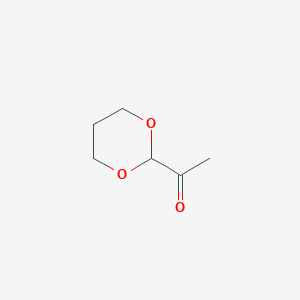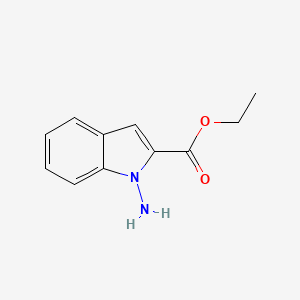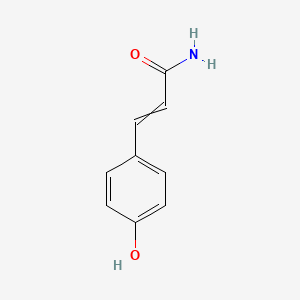
3-(4-Hydroxyphenyl)acrylamide
Descripción general
Descripción
3-(4-Hydroxyphenyl)acrylamide is a chemical compound with the molecular formula C9H9NO2 It is known for its unique structure, which includes a propenamide group and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)acrylamide typically involves the reaction of methyl 4-hydroxycinnamate with ammonium hydroxide in methanol and water. The reaction is carried out over an extended period, often up to 288 hours, to achieve a yield of approximately 67% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions to maximize yield and purity. The use of large-scale reactors and continuous flow systems may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxyphenyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(4-Hydroxyphenyl)acrylamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxyphenyl)acrylamide involves its interaction with various molecular targets and pathways. It may act as an inhibitor or activator of specific enzymes, influencing biochemical processes. The hydroxyphenyl group plays a crucial role in its reactivity and interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-,(2E)-: Similar structure with an additional methoxy group.
2-Propenamide,3-(4-hydroxyphenyl)-N-(2-phenylethyl)-,(2E)-: Contains an additional phenylethyl group.
Uniqueness
3-(4-Hydroxyphenyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C9H9NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H,(H2,10,12) |
Clave InChI |
DSMLJOHWFORNLY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)N)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details























Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
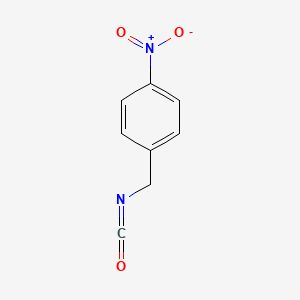
![2,3-Dimethyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B8717143.png)
![(6,7-Dihydro-5H-cyclopenta[b]pyrazin-6-yl)methanol](/img/structure/B8717149.png)
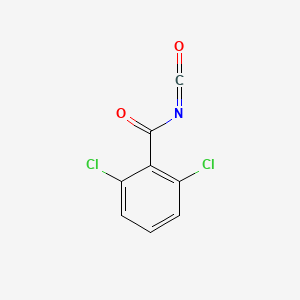
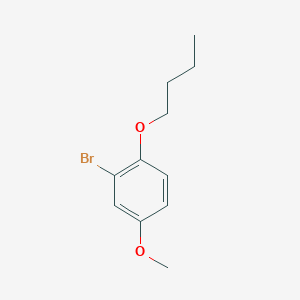
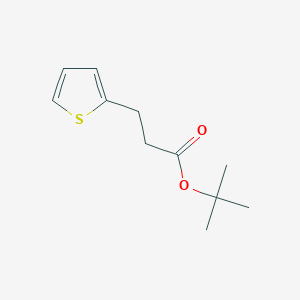
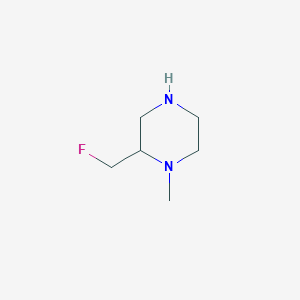
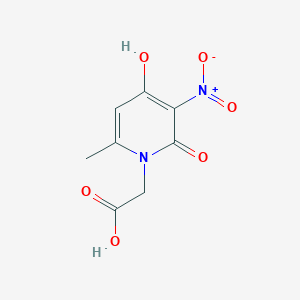
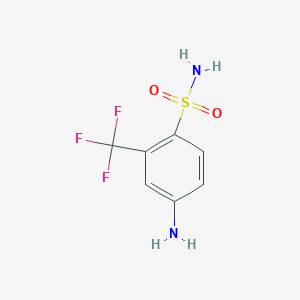
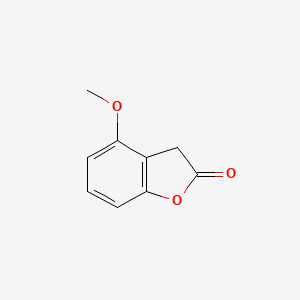
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-2-(trimethylsilyl)-](/img/structure/B8717202.png)
